molecular formula C10H17KO2 B1603593 Potassium cyclohexanebutyrate CAS No. 62638-03-3

Potassium cyclohexanebutyrate

Cat. No.: B1603593
CAS No.: 62638-03-3
M. Wt: 208.34 g/mol
InChI Key: LBYNWSSEILNGLN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Potassium cyclohexanebutyrate primarily targets anions in solution . It acts as an anion-exchange resin , which means it has the ability to exchange its anions with other anions present in the solution .

Mode of Action

The compound interacts with its targets (anions) by binding to them and facilitating their exchange with other anions . This interaction results in a change in the composition of the solution, with the compound’s anions being replaced by the anions it binds to .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound For instance, the pH of the solution can affect the compound’s ability to bind to anions Additionally, temperature and ionic strength may also play a role in modulating its activity.

Biochemical Analysis

Biochemical Properties

Potassium cyclohexanebutyrate plays a significant role in biochemical reactions, particularly in organic systems. It acts as a potassium standard salt, enhancing solubility and stability in various reactions . The compound interacts with enzymes, proteins, and other biomolecules, facilitating their functions. For instance, it can act as an anion-exchange resin, binding to anions in solution and facilitating their exchange with other anions . This interaction is crucial in chromatography, enzyme inhibition, and enzyme stabilization processes.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with potassium channels can modulate cellular activities, impacting processes such as muscle contraction, nerve impulse transmission, and cellular homeostasis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s ability to act as an anion-exchange resin allows it to bind to specific anions, facilitating their exchange and influencing biochemical pathways . This mechanism is essential in processes such as enzyme inhibition, where this compound can modulate enzyme activity by altering the availability of specific anions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperatures, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular functions, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions and metabolic activities. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where specific dosages lead to significant changes in cellular functions and overall health of the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating enzyme activities and gene expression. The compound’s role in anion exchange is particularly important in metabolic pathways, where it can alter the availability of specific metabolites and impact overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical functions, as they determine the compound’s availability and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions, as it ensures that this compound is available where it is needed most within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium cyclohexanebutyrate can be synthesized through the neutralization of cyclohexanebutyric acid with potassium hydroxide. The reaction typically takes place in an aqueous medium, where cyclohexanebutyric acid is dissolved and then reacted with an equimolar amount of potassium hydroxide. The resulting solution is then evaporated to obtain the solid this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Potassium cyclohexanebutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium cyclohexanebutyrate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • Sodium cyclohexanebutyrate
  • Cyclohexanebutyric acid
  • Cyclohexylbutanol

Uniqueness

Potassium cyclohexanebutyrate is unique due to its potassium ion, which imparts specific solubility and reactivity properties. Compared to sodium cyclohexanebutyrate, it has different solubility characteristics and can be used in reactions where potassium ions are preferred .

Properties

IUPAC Name

potassium;4-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2.K/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYNWSSEILNGLN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2069604
Record name Cyclohexanebutanoic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62638-03-3
Record name Cyclohexanebutanoic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062638033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutanoic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanebutanoic acid, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium cyclohexanebutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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